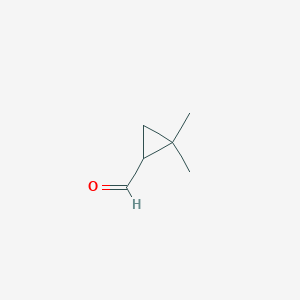2,2-Dimethylcyclopropane-1-carbaldehyde
CAS No.: 26119-44-8
Cat. No.: VC7963089
Molecular Formula: C6H10O
Molecular Weight: 98.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 26119-44-8 |
|---|---|
| Molecular Formula | C6H10O |
| Molecular Weight | 98.14 g/mol |
| IUPAC Name | 2,2-dimethylcyclopropane-1-carbaldehyde |
| Standard InChI | InChI=1S/C6H10O/c1-6(2)3-5(6)4-7/h4-5H,3H2,1-2H3 |
| Standard InChI Key | PQTDYOQEPYGGHF-UHFFFAOYSA-N |
| SMILES | CC1(CC1C=O)C |
| Canonical SMILES | CC1(CC1C=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a cyclopropane ring with two methyl groups at the 2-position and an aldehyde group at the 1-position (Fig. 1). The cyclopropane ring’s inherent angle strain (60° bond angles) contributes to heightened reactivity, while the methyl groups introduce steric hindrance, influencing regioselectivity in reactions. The aldehyde functional group () enables nucleophilic additions and redox transformations.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 98.14 g/mol |
| IUPAC Name | 2,2-Dimethylcyclopropane-1-carbaldehyde |
| CAS Number | 26119-44-8 |
| SMILES | CC1(CC1C=O)C |
| Boiling Point | Not Well-Documented |
| Solubility | Low in Water, Soluble in Organic Solvents |
The aldehyde’s electron-withdrawing nature polarizes the cyclopropane ring, facilitating ring-opening reactions under nucleophilic or acidic conditions .
Synthesis and Production Methods
Laboratory-Scale Synthesis
-
Cyclopropanation via Carbene Insertion: A common route involves reacting alkenes with carbenes (e.g., dichlorocarbene generated from chloroform and a strong base). For example, treating 2-methylpropene with dichlorocarbene yields 2,2-dimethylcyclopropane derivatives, which are subsequently oxidized to the aldehyde.
-
Simmons-Smith Reaction: Employing a zinc-copper couple and diiodomethane to cyclopropanate allylic aldehydes. This method offers stereocontrol but requires stringent conditions.
Industrial Production
Industrial processes optimize yield and scalability using continuous-flow reactors and catalytic systems. Palladium or rhodium catalysts enhance selectivity during formylation steps, reducing byproduct formation. Purification via fractional distillation or chromatography ensures high-purity product for specialty chemical applications.
Chemical Reactivity and Reaction Pathways
Aldehyde-Specific Reactions
-
Oxidation: The aldehyde group oxidizes to 2,2-dimethylcyclopropane-1-carboxylic acid using agents like or .
-
Reduction: Sodium borohydride () reduces the aldehyde to 2,2-dimethylcyclopropane-1-methanol.
-
Nucleophilic Addition: Reactions with amines or Grignard reagents form secondary alcohols or imines.
Cyclopropane Ring Reactions
-
Ring-Opening: Nucleophiles (e.g., ) attack the strained ring, leading to open-chain products. For instance, acid-catalyzed hydrolysis yields 3-methylbut-2-enal.
-
Electrophilic Substitution: Limited due to ring strain, but halogenation under radical conditions introduces halogens at the methyl groups.
Table 2: Major Reaction Pathways and Products
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Oxidation | , | 2,2-Dimethylcyclopropane-1-carboxylic acid |
| Reduction | , | 2,2-Dimethylcyclopropane-1-methanol |
| Nucleophilic Addition | , | 2,2-Dimethylcyclopropane-1-carbaldehyde imine |
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor for cyclopropane-containing drugs. For example, its oxidation product, 2,2-dimethylcyclopropane-1-carboxylic acid, is a metabolite detected in human blood and linked to pesticide exposure .
Agrochemical Synthesis
Pyrethroid insecticides, such as those derived from (1S,3R)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid, utilize this aldehyde as a key intermediate. The (+)-cis isomer exhibits enhanced insecticidal activity due to stereospecific interactions with target enzymes .
Material Science
The strained cyclopropane ring contributes to polymers with unique thermal and mechanical properties. Copolymerization with acrylates yields materials with high glass transition temperatures.
Biological Significance and Metabolite Studies
Exposome Relevance
Metabolites like (1S,3R)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid are part of the human exposome, reflecting environmental pesticide exposure . Urinary metabolite profiling enables biomonitoring of agricultural workers.
Enzymatic Interactions
Preliminary studies suggest cytochrome P450 enzymes oxidize the aldehyde to its carboxylic acid form, which accumulates in adipose tissues due to lipophilicity.
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparison
| Compound | Functional Group | Key Applications |
|---|---|---|
| 2,2-Dimethylcyclopropane-1-carbaldehyde | Aldehyde | Synthetic intermediate, agrochemicals |
| 2,2-Dimethylcyclopropane-1-carboxylic acid | Carboxylic acid | Metabolite, insecticide synthesis |
| Cyclopropane-1-carbaldehyde | Aldehyde | Less reactive due to lack of methyl groups |
The methyl groups in 2,2-dimethylcyclopropane-1-carbaldehyde enhance steric stabilization, reducing side reactions compared to non-methylated analogs.
Future Research Directions
-
Green Synthesis: Developing catalytic systems using renewable feedstocks.
-
Biological Monitoring: Expanding metabolite databases to track environmental exposure.
-
Drug Discovery: Exploiting cyclopropane’s bioisosteric properties in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume